molecular formula C17H15FO4 B2908424 (2E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one CAS No. 577764-86-4

(2E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B2908424
CAS No.: 577764-86-4
M. Wt: 302.301
InChI Key: RMZSMFSMFKTHAX-QPJJXVBHSA-N
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Description

The compound “(2E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one” is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its molecular formula is C₁₇H₁₅FO₄, with an average molecular mass of 302.301 g/mol and a monoisotopic mass of 302.095437 g/mol . Key structural features include:

  • A 2,4-dimethoxyphenyl group at the β-position, contributing electron-donating methoxy substituents.
  • A 5-fluoro-2-hydroxyphenyl group at the α-position, combining electron-withdrawing fluorine and hydrogen-bond-donating hydroxyl moieties.
  • A rigid (2E)-configured double bond, critical for conjugation and biological activity.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO4/c1-21-13-6-3-11(17(10-13)22-2)4-7-15(19)14-9-12(18)5-8-16(14)20/h3-10,20H,1-2H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZSMFSMFKTHAX-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a synthetic chalcone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific chalcone derivative, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16FO3\text{C}_{17}\text{H}_{16}\text{F}\text{O}_{3}

This compound features a conjugated double bond system characteristic of chalcones, which is crucial for its biological activity. The presence of fluorine and hydroxyl groups enhances its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Cycle Arrest : Research indicates that this chalcone can induce cell cycle arrest in the G2/M phase. This effect is attributed to the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2. This mechanism was observed in studies involving human leukemia and breast cancer cell lines .

Antimicrobial Activity

Chalcones have also demonstrated antimicrobial properties. Studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this chalcone is supported by evidence showing its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This effect is crucial for conditions characterized by chronic inflammation, including arthritis and certain cancers .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study conducted on various human cancer cell lines demonstrated that this compound exhibited an IC50 value of approximately 25 µM against HeLa cells after 48 hours of treatment. Flow cytometry analysis revealed a significant increase in apoptotic cells compared to control groups .

Cell LineIC50 (µM)Mechanism
HeLa25Apoptosis induction
K56230Cell cycle arrest
U93735ROS generation

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, the compound showed effective inhibition against Staphylococcus aureus with an MIC value of 15 µg/ml. This highlights its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

  • Methoxy groups (e.g., 2,4-dimethoxy) increase lipophilicity and stabilize conjugated systems, enhancing membrane permeability .
  • Fluorine and hydroxyl groups (as in the target compound) improve solubility and hydrogen-bonding capacity, critical for target binding .

Stereoelectronic Effects :

  • The (2E)-configuration ensures planarity, optimizing π-conjugation for interaction with biological targets like enzyme active sites .
  • Fluorine’s electronegativity in the 5-fluoro-2-hydroxyphenyl group may enhance binding to hydrophobic pockets in proteins .

Biological Activity: Hydroxyl-containing chalcones (e.g., target compound) exhibit superior antioxidant activity compared to methoxy-only analogues due to radical scavenging . Amino-substituted derivatives (e.g., antiplasmodial compound) leverage electrostatic interactions for activity, whereas fluorine may enhance metabolic stability .

Crystallographic and Computational Insights

  • Crystal Packing : Compounds like (2E)-1-(4-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one exhibit intermolecular interactions (C–H···O, π–π stacking) that stabilize crystal lattices . The target compound’s hydroxyl and fluorine groups may similarly influence packing via hydrogen bonds and halogen interactions.
  • Software Tools : Structural analyses of related chalcones frequently employ SHELXL for refinement and Mercury CSD for visualizing intermolecular interactions .

Pharmacological Potential

  • Anticancer Activity: The target compound’s fluorinated phenyl group may enhance selectivity for cancer-related kinases compared to non-fluorinated analogues .
  • Antimicrobial Efficacy : Chalcones with hydroxyl groups (e.g., 2-hydroxyphenyl) show improved antibacterial activity against Gram-positive strains, likely due to membrane disruption .

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